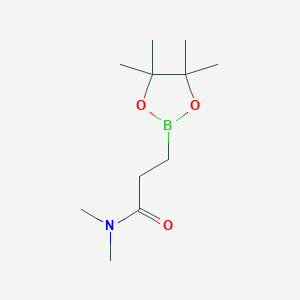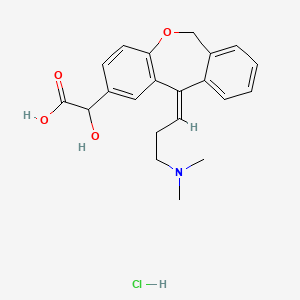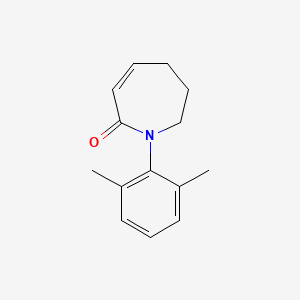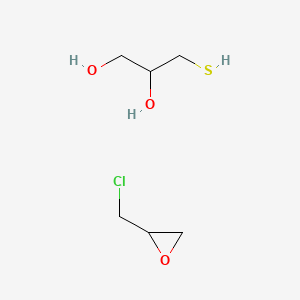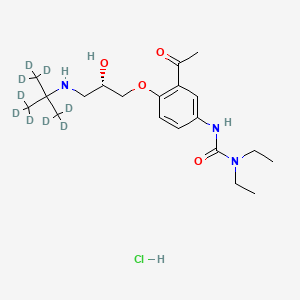
4-Oxo Ticlopidine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo Ticlopidine-d4 is a deuterated analogue of 4-Oxo Ticlopidine, which is a metabolite of Ticlopidine. The compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study metabolic pathways and reaction mechanisms. The molecular formula of this compound is C14H8D4ClNOS, and it has a molecular weight of 281.79 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo Ticlopidine-d4 involves the deuteration of Ticlopidine. One common method includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. For example, a typical synthetic route might involve the reaction of Ticlopidine with deuterated water (D2O) and deuterated catalysts under controlled conditions to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced synthesis techniques to ensure the consistent incorporation of deuterium atoms. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to handle isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo Ticlopidine-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield oxidized derivatives of this compound .
Applications De Recherche Scientifique
4-Oxo Ticlopidine-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ticlopidine and its derivatives.
Industry: Applied in the development of new drugs and therapeutic agents, particularly in the study of platelet aggregation inhibitors .
Mécanisme D'action
The mechanism of action of 4-Oxo Ticlopidine-d4 is similar to that of Ticlopidine. Ticlopidine is a prodrug that is metabolized to an active form, which inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on the surface of platelets. This prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ticlopidine: The parent compound, which is also a platelet aggregation inhibitor.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Prasugrel: A more potent thienopyridine derivative used as an antiplatelet agent.
Uniqueness
4-Oxo Ticlopidine-d4 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The presence of deuterium atoms allows for the detailed study of metabolic pathways and reaction mechanisms, providing insights that are not possible with non-labeled compounds .
Propriétés
Numéro CAS |
1330236-13-9 |
|---|---|
Formule moléculaire |
C14H12ClNOS |
Poids moléculaire |
281.79 |
Nom IUPAC |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2/i1D,2D,3D,4D |
Clé InChI |
KQQBLQBNIVSMLU-RHQRLBAQSA-N |
SMILES |
C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl |
Synonymes |
5-[(2-Chlorophenyl-d4)methyl]-6,7-dihydro-thieno[3,2-c]pyridin-4(5H)-one; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


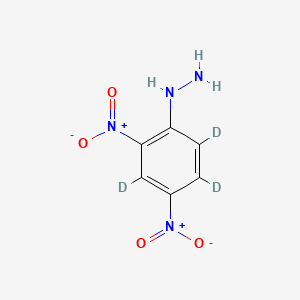

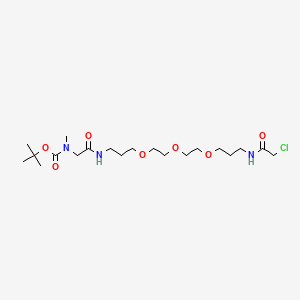
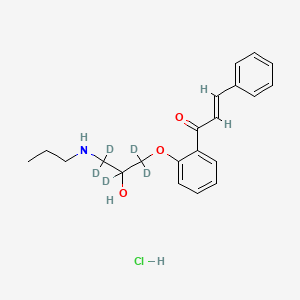
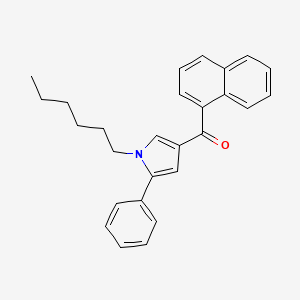
![(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one](/img/structure/B590281.png)
